2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of imidazole with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water, ethanol, or methanol.
Catalysts: Acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including crystallization or distillation to obtain the pure hydrochloride salt.
Quality control: Ensuring the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted imidazole compounds.
Scientific Research Applications
2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand in biochemical assays and enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound can influence biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)-1H-imidazole
Uniqueness
2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of the imidazole ring and the ethan-1-ol moiety provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2680531-91-1 |
---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.6 |
Purity |
0 |
Origin of Product |
United States |
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